H-Bond Donor Capacity: Regioisomer Comparison
The target compound possesses one hydrogen-bond donor (the secondary acetamide NH), whereas its direct constitutional isomer N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylacetamide (CID 102044240) has zero hydrogen-bond donors because the acetamide nitrogen is fully substituted [1]. This single-donor difference is of first-order importance in medicinal chemistry: it directly affects aqueous solubility, membrane permeability, and the compound's ability to act as a hinge-binding motif in kinase or enzyme active sites. In the context of sigma-receptor ligand SAR, hydrogen-bond donor capacity has been correlated with selectivity between σ₁ and σ₂ subtypes [2].
| Evidence Dimension | Hydrogen-bond donor count (computed descriptor) |
|---|---|
| Target Compound Data | 1 H-bond donor |
| Comparator Or Baseline | N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylacetamide (CID 102044240): 0 H-bond donors |
| Quantified Difference | Δ = 1 donor (qualitatively: capacity for directed hydrogen-bond formation present vs. absent) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1] |
Why This Matters
For procurement supporting fragment-based drug design or target-engagement studies, a one-donor difference can determine whether a compound productively engages a binding-site residue; selecting the wrong regioisomer yields a false negative in screening cascades.
- [1] PubChem Compound Summary. CID 102044240. N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylacetamide. Hydrogen Bond Donor Count: 0. View Source
- [2] Zampieri D, Romano M, Menegazzi R, Mamolo MG. New piperidine-based derivatives as sigma receptor ligands. Bioorg Med Chem Lett. 2018;28(19):3206-3209. doi:10.1016/j.bmcl.2018.08.016. View Source
